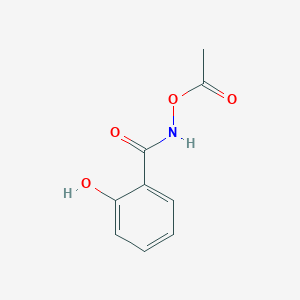
サリチロイルアミノ酢酸エステル
概要
説明
サリチロイルアミノ酢酸エステル: は、サリチル酸のカルボキサミド誘導体であるサリチルアミド類に属する有機化合物です。サリチル酸は、安息香酸のオルトヒドロキシ化誘導体です。
科学的研究の応用
化学
化学において、サリチロイルアミノ酢酸エステルは、より複雑な分子を合成するための前駆体として使用されます。その反応性は、有機合成における貴重な中間体となります。
生物学
生物学的研究では、この化合物は、細胞プロセスへの潜在的な影響について研究されています。それは、酵素活性を調査するためのアッセイで使用されるか、生化学的研究におけるモデル化合物として使用される場合があります。
医学
サリチロイルアミノ酢酸エステルは、特に新しい医薬品の開発において、医学的な応用可能性を秘めています。その構造により、新しい治療薬の発見につながる可能性のある修飾が可能です。
産業
産業的な用途では、この化合物は、ポリマー、コーティング、その他の材料の製造に使用できます。その化学的特性は、さまざまな製造プロセスに適しています。
作用機序
サリチロイルアミノ酢酸エステルの作用機序は、特定の分子標的との相互作用に関与しています。 既知の標的の1つは、プロスタグランジンG/Hシンターゼ1 であり、炎症反応に関与する酵素です 。この酵素を阻害することにより、この化合物は炎症と痛みの経路を調節することができます。
類似の化合物との比較
類似の化合物
サリチル酸: サリチロイルアミノ酢酸エステルの前駆体であり、ニキビ治療や抗炎症剤として知られています。
アセチルサリチル酸 (アスピリン): 広く使用されている鎮痛剤および抗炎症薬です。
サリチル酸メチル: 局所的な鎮痛剤として一般的に使用されます。
独自性
サリチロイルアミノ酢酸エステルは、特定のエステル結合により、独特の化学的および生物学的特性を備えているため、ユニークです。その類似体とは異なり、反応性と安定性のバランスを提供し、さまざまな用途に適した汎用性を備えています。
生化学分析
Biochemical Properties
It is known to interact with Prostaglandin G/H synthase 1 in humans . The nature of these interactions is not yet clear.
Cellular Effects
It is known that the compound interacts with Prostaglandin G/H synthase 1, which could potentially influence cell function .
Molecular Mechanism
It is known to interact with Prostaglandin G/H synthase 1, but the specifics of this interaction, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear .
準備方法
合成ルートと反応条件
サリチロイルアミノ酢酸エステルの合成は、通常、触媒の存在下でサリチル酸と酢酸をエステル化することにより行われます。反応は酸性または塩基性条件下で行うことができ、一般的な触媒としては、酸性条件では硫酸または塩酸、塩基性条件では水酸化ナトリウムなどがあります。反応は一般的に、エステル化プロセスを促進するために高温で行われます。
工業生産方法
工業的な環境では、サリチロイルアミノ酢酸エステルの生産には、効率と収率を高めるために連続フロー反応器が用いられる場合があります。高圧反応器と高度な触媒システムを使用することで、生産プロセスをさらに最適化できます。工業的な方法は、副生成物と廃棄物を最小限に抑えながら、収率を最大限に引き出すことに重点を置いています。
化学反応の分析
反応の種類
サリチロイルアミノ酢酸エステルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、対応するカルボン酸またはケトンを生成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールまたは他の還元形に変換することができます。
置換: 求核置換反応は、エステル基をアミンやハロゲン化物などの他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: 水酸化ナトリウム (NaOH) や塩酸 (HCl) などの試薬は、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。置換反応は、さまざまな官能基化誘導体をもたらす可能性があります。
類似化合物との比較
Similar Compounds
Salicylic Acid: A precursor to Acetic Acid Salicyloyl-Amino-Ester, known for its use in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.
Methyl Salicylate: Commonly used in topical pain relief products.
Uniqueness
Acetic Acid Salicyloyl-Amino-Ester is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it offers a balance of reactivity and stability, making it versatile for various applications.
生物活性
Acetic acid salicyloyl-amino-ester, a derivative of salicylic acid, belongs to the class of salicylamides. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and its interactions with key enzymes involved in pain and inflammation pathways. This article will explore the biological activity of acetic acid salicyloyl-amino-ester, including its mechanism of action, biochemical properties, and relevant case studies.
Chemical Structure and Synthesis
Acetic acid salicyloyl-amino-ester is synthesized through the esterification of salicylic acid with acetic acid, typically catalyzed by sulfuric or hydrochloric acid under elevated temperatures. The resulting compound features a salicyloyl group linked to an acetic acid moiety via an ester bond, which influences its reactivity and biological interactions.
The primary target of acetic acid salicyloyl-amino-ester is Prostaglandin G/H synthase 1 (COX-1) , an enzyme critical in converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids involved in inflammation and pain signaling. By inhibiting COX-1, this compound may modulate inflammatory responses and pain perception.
Biological Activity Overview
The biological activity of acetic acid salicyloyl-amino-ester can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX-1, reducing prostaglandin synthesis and inflammation. |
| Antioxidant properties | Potential to inhibit lipid peroxidation, protecting cells from oxidative damage. |
| Cell permeability | Alters tight junction proteins in intestinal epithelial cells, affecting permeability. |
Case Studies and Research Findings
-
Oxidative Stress and Intestinal Injury
Recent studies have indicated that derivatives like acetylsalicylic acid (ASA), related to acetic acid salicyloyl-amino-ester, can induce oxidative stress leading to intestinal mucosal injury. Research using differentiated Caco-2 cells demonstrated that ASA increased cell permeability and decreased expression of tight junction proteins due to oxidative stress mechanisms. -
Therapeutic Applications
Acetic acid salicyloyl-amino-ester's potential applications in medicine include its use as an anti-inflammatory agent in treating conditions such as arthritis and other inflammatory diseases. Its structural similarity to ASA suggests it may retain similar therapeutic benefits while potentially mitigating side effects associated with long-term ASA use. -
Comparative Studies on Salicylates
A comparative study on the efficacy of salicylic acid peels versus other treatments for acne revealed significant improvements in inflammatory lesions with minimal side effects . Such findings underscore the relevance of compounds like acetic acid salicyloyl-amino-ester in dermatological applications.
The interaction of acetic acid salicyloyl-amino-ester with COX-1 suggests several biochemical implications:
- Enzyme Inhibition : The compound may inhibit COX-1 activity, leading to decreased levels of pro-inflammatory mediators.
- Cellular Effects : By altering cellular pathways related to inflammation, it could impact various physiological processes.
特性
IUPAC Name |
[(2-hydroxybenzoyl)amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWLDHLJWUGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















